4-{[4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-[4-HYDROXY-5-OXO-2-(3-PHENOXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-HYDROXY-5-OXO-2-(3-PHENOXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core pyrrole structure, followed by the introduction of the phenoxyphenyl and pyridin-3-ylmethyl groups. The final steps involve the addition of the hydroxy, oxo, and sulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and pyrrole groups.
Reduction: Reduction reactions may target the oxo group, converting it to a hydroxyl group.
Substitution: Substitution reactions can occur at various positions on the aromatic rings and the pyrrole structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions typically use reagents like chlorine, bromine, and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate enzyme activity or as a ligand in receptor binding studies.
Medicine
The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[4-HYDROXY-5-OXO-2-(3-PHENOXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-HYDROXY-5-OXO-2-(3-PHENOXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
- 4-HYDROXY-5-OXO-2-(3-PHENOXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of 4-[4-HYDROXY-5-OXO-2-(3-PHENOXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE lies in its combination of functional groups and its ability to interact with a wide range of molecular targets
Properties
Molecular Formula |
C31H27N3O6S |
---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
4-[(E)-[4,5-dioxo-2-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C31H27N3O6S/c1-33(2)41(38,39)26-15-13-22(14-16-26)29(35)27-28(34(31(37)30(27)36)20-21-8-7-17-32-19-21)23-9-6-12-25(18-23)40-24-10-4-3-5-11-24/h3-19,28,35H,20H2,1-2H3/b29-27+ |
InChI Key |
SUZXNDLIKUMKKX-ORIPQNMZSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)O |
Origin of Product |
United States |
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